(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Overview
Description
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[45]decan-9-yl)acetonitrile is a complex organic compound characterized by its spirocyclic structure, which includes a pyridine ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through a cyclization reaction using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the spirocyclic core.
Addition of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its stability and reactivity make it suitable for incorporation into polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)methanol: Similar structure with a methanol group.
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)propionitrile: Similar structure with a propionitrile group.
Uniqueness
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is unique due to its specific combination of a spirocyclic core, a pyridine ring, and an acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVYDBCIZBRGAK-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CC#N)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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